Cas no 2138156-96-2 (1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one)
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138156-96-2
- EN300-739029
- 1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one
- 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one
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- Inchi: 1S/C10H18N2O2/c1-14-6-10(13)12-8-2-3-9(12)7(4-8)5-11/h7-9H,2-6,11H2,1H3
- InChI Key: LQJDBEASXKHHDU-UHFFFAOYSA-N
- SMILES: O=C(COC)N1C2CCC1C(CN)C2
Computed Properties
- Exact Mass: 198.136827821g/mol
- Monoisotopic Mass: 198.136827821g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.3
- Topological Polar Surface Area: 55.6Ų
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-739029-0.05g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 0.05g |
$744.0 | 2023-05-29 | ||
| Enamine | EN300-739029-0.1g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 0.1g |
$779.0 | 2023-05-29 | ||
| Enamine | EN300-739029-0.25g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 0.25g |
$814.0 | 2023-05-29 | ||
| Enamine | EN300-739029-0.5g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 0.5g |
$849.0 | 2023-05-29 | ||
| Enamine | EN300-739029-1.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 1g |
$884.0 | 2023-05-29 | ||
| Enamine | EN300-739029-2.5g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 2.5g |
$1735.0 | 2023-05-29 | ||
| Enamine | EN300-739029-5.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 5g |
$2566.0 | 2023-05-29 | ||
| Enamine | EN300-739029-10.0g |
1-[2-(aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one |
2138156-96-2 | 10g |
$3807.0 | 2023-05-29 |
1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one Related Literature
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one
Research Briefing on 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one (CAS: 2138156-96-2)
This research briefing provides an in-depth analysis of the latest advancements related to the compound 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one (CAS: 2138156-96-2), a molecule of significant interest in the field of chemical biology and pharmaceutical research. The compound's unique structural features, including its 7-azabicyclo[2.2.1]heptane core and methoxyethyl moiety, make it a promising candidate for various therapeutic applications. Recent studies have explored its potential as a modulator of specific biological targets, with a focus on its pharmacokinetic properties and synthetic accessibility.
Recent publications highlight the compound's role in targeting neurotransmitter systems, particularly those involving G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one exhibits high affinity for certain subtypes of adrenergic and serotonin receptors, suggesting potential applications in neurological disorders such as depression and anxiety. The study utilized molecular docking simulations and in vitro binding assays to elucidate the compound's interaction with these receptors, revealing key structural determinants for its selectivity.
Another significant development involves the optimization of synthetic routes for this compound. A 2024 paper in Organic Process Research & Development described a scalable, high-yield synthesis of 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one, addressing previous challenges related to stereochemical control and purification. The new synthetic protocol employs a novel asymmetric hydrogenation step, achieving >99% enantiomeric excess and significantly reducing production costs. This advancement is particularly relevant for industrial-scale manufacturing and further preclinical evaluation.
Pharmacokinetic studies have also progressed, with recent data indicating favorable absorption and metabolic stability profiles for this compound. Research presented at the 2024 American Chemical Society National Meeting reported that 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one demonstrates excellent blood-brain barrier penetration in rodent models, with a brain-to-plasma ratio of 3.2:1 following oral administration. These findings support its potential as a central nervous system (CNS) therapeutic agent and warrant further investigation in disease models.
In conclusion, the current research landscape for 1-[2-(Aminomethyl)-7-azabicyclo[2.2.1]heptan-7-yl]-2-methoxyethan-1-one (CAS: 2138156-96-2) demonstrates significant progress across multiple fronts, from target engagement and mechanism of action studies to synthetic chemistry and pharmacokinetic optimization. The compound's versatile pharmacological profile and improved synthetic accessibility position it as a promising lead for future drug development efforts, particularly in neurological and psychiatric indications. Continued research is expected to further elucidate its therapeutic potential and advance it toward clinical evaluation.
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